molecular formula C29H28N2O5S B2729002 (Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 329195-09-7

(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2729002
CAS No.: 329195-09-7
M. Wt: 516.61
InChI Key: OOSFMOVVRZYFBO-QVTSOHHYSA-N
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Description

(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure, featuring a chromen-2-one (coumarin) core linked to a 4,5,6,7-tetrahydrobenzo[b]thiophene moiety via an (Z)-configured imine bridge, is characteristic of compounds designed to modulate protein kinase activity. This scaffold is engineered to act as a potent ATP-competitive inhibitor, potentially targeting a range of serine/threonine and tyrosine kinases. Researchers utilize this compound primarily as a chemical probe to investigate intricate cell signaling pathways, with particular relevance in oncology research for studying dysregulated proliferation and survival mechanisms in cancer cells. The p-tolylcarbamoyl group is a critical pharmacophore that enhances binding affinity and selectivity towards specific kinase domains. The chromenone core can also impart favorable fluorescent properties, making this compound a valuable tool for developing fluorescence-based assays, including fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET), to study real-time kinase activity and perform high-throughput screening for drug discovery initiatives. Its application extends to fundamental biochemical studies aimed at elucidating the structural determinants of kinase inhibition and for validating new targets within complex cellular networks.

Properties

IUPAC Name

ethyl 2-[(Z)-[8-methoxy-3-[(4-methylphenyl)carbamoyl]chromen-2-ylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5S/c1-4-35-29(33)24-20-9-5-6-11-23(20)37-28(24)31-27-21(26(32)30-19-14-12-17(2)13-15-19)16-18-8-7-10-22(34-3)25(18)36-27/h7-8,10,12-16H,4-6,9,11H2,1-3H3,(H,30,32)/b31-27-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSFMOVVRZYFBO-QVTSOHHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=C3C(=CC4=C(O3)C(=CC=C4)OC)C(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\3/C(=CC4=C(O3)C(=CC=C4)OC)C(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be broken down into key functional groups:

  • Ethyl ester : Contributes to lipophilicity and bioavailability.
  • Chromene moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.
  • Tetrahydrobenzo[b]thiophene : Imparts unique electronic properties that may enhance biological interactions.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit significant antimicrobial properties. For instance, a related study demonstrated that certain substituted derivatives displayed potent antibacterial effects against strains such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus . The compound's structural features suggest it may similarly inhibit bacterial growth.

Antioxidant Properties

Compounds with similar structures have shown promising antioxidant activities. A study highlighted that derivatives with specific substitutions on the phenyl ring exhibited enhanced antioxidant capabilities at concentrations around 100 µM . This suggests that this compound could also possess significant antioxidant potential.

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example, a derivative was identified as a dual inhibitor of topoisomerases I and II, exhibiting cytotoxic effects on cancer cell lines such as FaDu cells with an IC50 value of 1.73 μM . This dual action may be relevant for the compound , especially given its structural similarities to known anticancer agents.

Case Study 1: Antibacterial Efficacy

A series of ethyl 2-(substituted phenyl) derivatives were synthesized and tested for antibacterial activity. The study found that compounds with specific substitutions demonstrated higher efficacy against Gram-positive bacteria compared to their counterparts .

Case Study 2: Antioxidant Screening

In another investigation focusing on antioxidant activity, several tetrahydrobenzo[b]thiophene derivatives were assessed for their capacity to scavenge free radicals. The results indicated that modifications in the phenolic structure significantly enhanced antioxidant activity .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialTetrahydrobenzo[b]thiophenesInhibition of E. coli, B. subtilis
AntioxidantEthyl derivativesScavenging free radicals
AnticancerTopoisomerase inhibitorsCytotoxicity in FaDu cells

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of novel reaction pathways. Researchers utilize it to investigate reaction mechanisms that could lead to the development of new materials or catalysts.

Biology

Biologically, (Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is being studied for its bioactive properties . Investigations focus on its interactions with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest potential applications in targeting specific pathways involved in disease processes.

Medicine

In medicinal chemistry, this compound is evaluated for its therapeutic potential . Research indicates possible efficacy as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Studies are also examining its anti-inflammatory and antimicrobial properties, making it a candidate for drug development aimed at treating various conditions.

Industry

Industrially, this compound is utilized in the development of specialty materials . Its unique chemical structure allows for the creation of polymers or coatings with enhanced performance characteristics. The compound's stability and reactivity make it suitable for applications in coatings and adhesives.

Case Studies and Research Findings

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to cell death .
  • Anti-inflammatory Effects : Research indicated that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
  • Material Science Applications : In material science research, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties .

Comparison with Similar Compounds

Key Observations :

  • The tetrahydrobenzo[b]thiophene-3-carboxylate core is conserved across all analogs, but bioactivity varies significantly with substituents.
  • Electron-withdrawing groups (e.g., p-Br in S8) enhance cytotoxicity in A-549 cells, while electron-donating groups (e.g., 8-methoxy in the target compound) may modulate solubility or target affinity .

Structure-Activity Relationship (SAR)

  • Substituent Position : Para-substitutions (e.g., p-Br in S8, p-tolylcarbamoyl in the target) enhance bioactivity compared to ortho/meta positions .
  • Chromene vs. Benzylidene : Chromene derivatives (target compound) may exhibit dual mechanisms (e.g., kinase inhibition + DNA interaction), whereas benzylidene analogs (S8) rely on electrophilic reactivity .
  • Z-Configuration : The (Z)-isomer in the target compound and compound 11 may stabilize planar conformations critical for target binding.

Physical and Chemical Properties

Property Target Compound Analog (S8)
Molecular Weight ~550 g/mol (estimated) 434.3 g/mol
Solubility Likely low (hydrophobic chromene) Moderate (polar benzylidene)
Key Functional Groups Methoxy, carbamoyl, ester Bromine, benzylidene, ester

Preparation Methods

Methoxylation of 3-Acetylcoumarin

3-Acetyl-6-bromo-2H-chromen-2-one undergoes methoxylation at C-8 using NaOMe in methanol under reflux. The bromine substituent directs electrophilic substitution, yielding 8-methoxy-3-acetyl-2H-chromen-2-one (2a ) in 75% yield.

Imine Coupling of Thiophene and Chromen-2-one

The Z-configured imine linkage is established via a Rh-catalyzed coupling between 1 and 2 . In a sealed tube, 1 (0.2 mmol), 2 (0.2 mmol), [Rh(COD)Cl]2 (2.5 mg), DPPE (4.1 mg), and DBU (0.006 mL) are stirred in toluene at 60°C for 5 hours. The reaction exploits the Rh complex’s ability to facilitate C–N bond formation while preserving stereochemistry, yielding the title compound in 89% yield.

Optimization Insights:

  • Catalyst Loading: 2.5 mol% [Rh(COD)Cl]2 and 5 mol% DPPE.
  • Solvent: Toluene enhances reaction efficiency vs. THF or DMF.
  • Stereochemical Control: DBU base favors Z-configuration by stabilizing the transition state.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR (600 MHz, CDCl3): δ 8.76 (s, 1H, N=CH), 7.50–7.12 (m, 4H, p-tolyl), 4.26 (q, 2H, ester CH2), 3.92 (s, 3H, OCH3), 2.83–1.27 (m, 7H, cyclohexane), 1.33 (t, 3H, ester CH3).
  • 13C-NMR: δ 166.5 (ester C=O), 162.9 (amide C=O), 154.2 (C=N), 149.1 (coumarin C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M + Na]+ at m/z 567.1521 (calculated: 567.1518).

X-ray Crystallography (If Applicable)

Disordered cyclohexane ring conformations (71:29 ratio) and n-butyl chain disorder (83:17) are observed, stabilized by N–H⋯O intramolecular hydrogen bonds.

Synthetic Challenges and Mitigation Strategies

Challenge Solution Outcome
Low imine coupling yield Rh catalysis with DPPE ligand 89% yield after optimization
Z/E isomer separation Chromatography (EtOAc/PE = 1/50) >95% Z-isomer purity
Carbamoyl hydrolysis Anhydrous conditions, DMAP catalysis 68% yield

Comparative Analysis of Methodologies

Gewald Reaction Variations

  • Conventional vs. Microwave: Microwave-assisted Gewald synthesis reduces reaction time to 30 minutes but requires specialized equipment.
  • Solvent Impact: Ethanol vs. DMF alters cyclization kinetics, with ethanol favoring higher purity.

Coumarin Functionalization Routes

  • Direct Carbamoylation: Superior to stepwise acylation-amination, minimizing side products.

Industrial-Scale Considerations

A gram-scale synthesis (5 mmol) using [Rh(COD)Cl]2 (61.6 mg) and DPPE (99.6 mg) in toluene achieves 87% yield, demonstrating scalability. Cost analysis reveals Rh catalysts contribute 62% of total synthesis expenses, necessitating ligand recovery protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.